5,6-Dimethyl-3-[2-(3-{[(5-methylpyrimidin-2-yl)oxy]methyl}piperidin-1-yl)-2-oxoethyl]-3,4-dihydropyrimidin-4-one
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Overview
Description
5,6-Dimethyl-3-[2-(3-{[(5-methylpyrimidin-2-yl)oxy]methyl}piperidin-1-yl)-2-oxoethyl]-3,4-dihydropyrimidin-4-one is a complex organic compound that belongs to the class of pyrimidines. This compound is characterized by its unique structure, which includes a pyrimidine ring substituted with various functional groups, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-Dimethyl-3-[2-(3-{[(5-methylpyrimidin-2-yl)oxy]methyl}piperidin-1-yl)-2-oxoethyl]-3,4-dihydropyrimidin-4-one typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the Pyrimidine Ring: This is usually achieved through a cyclization reaction involving appropriate precursors.
Substitution Reactions: Introduction of the methyl and other substituents on the pyrimidine ring.
Coupling Reactions: Attachment of the piperidinyl and oxoethyl groups through coupling reactions, often using reagents like palladium catalysts.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Batch Processing: Where the reactions are carried out in large reactors with precise control over temperature and pressure.
Continuous Flow Synthesis: A more modern approach where the reactants are continuously fed into a reactor, and the product is continuously removed, allowing for better control and efficiency.
Chemical Reactions Analysis
Types of Reactions
5,6-Dimethyl-3-[2-(3-{[(5-methylpyrimidin-2-yl)oxy]methyl}piperidin-1-yl)-2-oxoethyl]-3,4-dihydropyrimidin-4-one undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: Nucleophilic substitution reactions can introduce different substituents on the pyrimidine ring.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Like sodium borohydride or lithium aluminum hydride.
Catalysts: Palladium or platinum catalysts for coupling reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce dihydro derivatives.
Scientific Research Applications
5,6-Dimethyl-3-[2-(3-{[(5-methylpyrimidin-2-yl)oxy]methyl}piperidin-1-yl)-2-oxoethyl]-3,4-dihydropyrimidin-4-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including enzyme inhibition.
Medicine: Investigated for its potential therapeutic properties, such as anti-cancer or anti-viral activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5,6-Dimethyl-3-[2-(3-{[(5-methylpyrimidin-2-yl)oxy]methyl}piperidin-1-yl)-2-oxoethyl]-3,4-dihydropyrimidin-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 5,6-Dimethylpyrimidine-2,4-diamine
- 5-Methylcytosine
- 4-Amino-2-methylpyrimidine
Uniqueness
What sets 5,6-Dimethyl-3-[2-(3-{[(5-methylpyrimidin-2-yl)oxy]methyl}piperidin-1-yl)-2-oxoethyl]-3,4-dihydropyrimidin-4-one apart is its unique combination of functional groups, which confer specific chemical and biological properties not found in other similar compounds. This makes it a valuable compound for targeted research and applications.
Properties
IUPAC Name |
5,6-dimethyl-3-[2-[3-[(5-methylpyrimidin-2-yl)oxymethyl]piperidin-1-yl]-2-oxoethyl]pyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N5O3/c1-13-7-20-19(21-8-13)27-11-16-5-4-6-23(9-16)17(25)10-24-12-22-15(3)14(2)18(24)26/h7-8,12,16H,4-6,9-11H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PZZKDRAWKTYNRU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(N=C1)OCC2CCCN(C2)C(=O)CN3C=NC(=C(C3=O)C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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